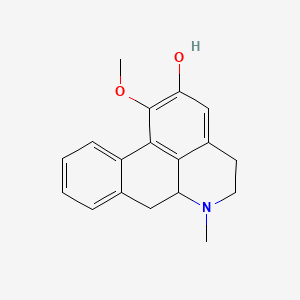

2-hydroxy-1-methoxyaporphine

Vue d'ensemble

Description

2-hydroxy-1-methoxyaporphine is an isoquinoline alkaloid with the chemical formula C18H19NO2 . It is a naturally occurring compound found in various plants and has been detected in foods such as cherimoya, coffee, and tea . This compound is known for its strong basic properties and potential biological activities.

Méthodes De Préparation

The synthesis of 2-hydroxy-1-methoxyaporphine involves several steps, including the use of specific reagents and reaction conditions. One of the synthetic routes includes the oxidation of korseveridine with chromium trioxide in acetic acid This method yields the monoketone korseveridinone, which can be further processed to obtain this compound

Analyse Des Réactions Chimiques

2-hydroxy-1-methoxyaporphine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromium trioxide, leading to the formation of ketones.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include chromium trioxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-hydroxy-1-methoxyaporphine has a wide range of scientific research applications, including:

Chemistry: This compound is used as a precursor in the synthesis of other complex alkaloids and organic compounds.

Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential as an anti-inflammatory or anticancer agent.

Industry: this compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-hydroxy-1-methoxyaporphine involves its interaction with specific molecular targets and pathways. As an isoquinoline alkaloid, this compound can interact with various enzymes and receptors in the body, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that this compound may modulate neurotransmitter systems and other cellular processes.

Comparaison Avec Des Composés Similaires

2-hydroxy-1-methoxyaporphine is similar to other isoquinoline alkaloids, such as:

Berberine: Known for its antimicrobial and anti-inflammatory properties.

Papaverine: Used as a vasodilator in medical treatments.

This compound’s distinct properties and wide range of applications make it a compound of significant interest in scientific research and industry.

Activité Biologique

2-Hydroxy-1-methoxyaporphine (2H1M) is an isoquinoline alkaloid derived from the plant Nelumbo nucifera, commonly known as the lotus flower. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, including case studies, mechanisms of action, and potential therapeutic applications.

2H1M is characterized by its unique molecular structure, which allows it to interact with various biological targets. Its primary mechanism of action involves modulation of neurotransmitter systems and interaction with specific enzymes and receptors. Notably, 2H1M has been shown to inhibit cytochrome P450 enzyme CYP2D6, which is crucial for drug metabolism in the liver .

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 33770-27-3 |

| Solubility | Soluble in methanol and ethanol |

Biological Activities

Research has identified several significant biological activities attributed to 2H1M:

- Anti-Diabetic Activity : In vitro studies demonstrate that 2H1M enhances glucose consumption in 3T3-L1 adipocytes, comparable to the effects of the anti-diabetic drug rosiglitazone. At a concentration of 2 μg/mL, it stimulated glucose uptake significantly .

- Anti-Inflammatory Effects : Preliminary investigations suggest that 2H1M may possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated.

- Antioxidant Activity : The compound exhibits antioxidant effects that could be beneficial in mitigating oxidative stress-related diseases, a common pathway in diabetes and cardiovascular conditions .

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-Diabetic | Increases glucose consumption | |

| Anti-Inflammatory | Potential anti-inflammatory effects | |

| Antioxidant | Reduces oxidative stress |

Case Studies and Clinical Applications

A study on Nelumbo nucifera extracts indicated that 2H1M was responsible for significant pharmacodynamic actions, particularly in metabolic regulation . Further research is necessary to explore its clinical applications fully.

Case Study: Glucose Consumption Stimulation

In a controlled laboratory setting, adipocytes treated with varying concentrations of 2H1M showed marked increases in glucose uptake. This effect was measured alongside known pharmacological agents, establishing a comparative baseline for future clinical trials .

Future Directions and Research Implications

The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:

- Clinical Trials : To establish safety and efficacy profiles in human subjects.

- Mechanistic Studies : To elucidate the pathways through which 2H1M exerts its biological effects.

- Metabolite Analysis : Investigating the metabolites formed during metabolism to assess their biological activity and potential toxicity.

Propriétés

IUPAC Name |

1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXOIHNFHOEPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Floribundine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3153-55-7 | |

| Record name | Floribundine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 196 °C | |

| Record name | Floribundine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.